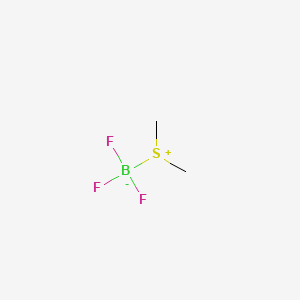

氟化硼-二甲硫醚配合物

描述

Boron fluoride-dimethyl sulfide complex, also known as Boron trifluoride methyl sulfide complex or Dimethyl sulfide-trifluoroborane, is a common reagent used for dealkylation of ethers . It can also be used to synthesize boron trifluoride complex with phosphine ligands . The linear formula of this compound is (CH3)2S · BF3 .

Synthesis Analysis

Boron fluoride-dimethyl sulfide complex can be synthesized by reacting perhydropolysilazanes with borane dimethyl sulfide complex at different molar ratios . The resulting single-source precursors are then pyrolyzed and annealed under N2 atmosphere to prepare SiBN ceramics . Another method involves absorbing diborane into dimethyl sulfide .Molecular Structure Analysis

The molecular structure of Boron fluoride-dimethyl sulfide complex contains a total of 12 bonds, including 6 non-H bonds . The molecule is isoelectronic with the carbonate anion, CO2−3 . The geometry of a molecule of BF3 is trigonal planar .Chemical Reactions Analysis

Boron fluoride-dimethyl sulfide complex is a useful Lewis acid and a versatile building block for other boron compounds . It is commonly used for dealkylation of ethers and can also be used to synthesize boron trifluoride complex with phosphine ligands .Physical And Chemical Properties Analysis

Boron fluoride-dimethyl sulfide complex has a molecular weight of 129.94 . It is a liquid at room temperature with a density of 1.235 g/mL at 25 °C .科学研究应用

SiBN 陶瓷的合成

该配合物用于合成 SiBN 陶瓷的单源前驱体,然后对其进行热解和退火,以在 1100 至 1300°C 的温度范围内生产高产率的陶瓷 .

氢化硼化和还原反应

它用作氢化硼化试剂,将醛、酮、环氧化合物和羧酸还原为醇。 它也参与 Corey-Itsuno 还原反应 .

半导体制造

该配合物在制备高纯度半导体的过程中充当中间体,在电子工业中发挥着至关重要的作用 .

有机合成

作为路易斯酸,它用于有机合成,特别是在需要高亲电性的反应中 .

醚的脱烷基化

三氟化硼配合物的合成

作用机制

Target of Action

The primary target of the Boron Fluoride-Dimethyl Sulfide Complex is the disulfide bond in organic compounds . It acts as a Lewis acid , which means it can accept a pair of electrons and form adducts with Lewis bases .

Mode of Action

The Boron Fluoride-Dimethyl Sulfide Complex interacts with its targets by breaking the disulfide bonds . This is achieved through the formation of adducts with Lewis bases such as fluoride and ethers . The complex’s trigonal planar geometry allows it to effectively interact with its targets .

Biochemical Pathways

The Boron Fluoride-Dimethyl Sulfide Complex affects the redox pathways of the disulfide bond . By breaking the disulfide bonds, it alters the structure of the organic compounds and impacts their function . This can lead to changes in the downstream effects of these compounds, including their reactivity and stability .

Pharmacokinetics

It’s known that the complex is sensitive to moisture , which could impact its bioavailability.

Result of Action

The result of the action of the Boron Fluoride-Dimethyl Sulfide Complex is the dealkylation of ethers . This means that it removes alkyl groups from ethers, leading to changes in their molecular structure . It can also be used to synthesize boron trifluoride complex with phosphine ligands .

Action Environment

The action of the Boron Fluoride-Dimethyl Sulfide Complex is influenced by environmental factors. For instance, it is sensitive to moisture, which can affect its stability and efficacy .

安全和危害

Boron fluoride-dimethyl sulfide complex is highly flammable and reacts violently with water . It can form explosive mixtures with air and its vapors may travel to the source of ignition and flash back . It is recommended to handle this compound with care, using personal protective equipment and working in a well-ventilated area .

属性

IUPAC Name |

dimethylsulfonio(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6BF3S/c1-7(2)3(4,5)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPECYQXBNOAJIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)[S+](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6BF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746563 | |

| Record name | Trifluoro[(methylsulfanyl)methane]boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

353-43-5 | |

| Record name | (T-4)-Trifluoro[1,1′-thiobis[methane]]boron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoro[(methylsulfanyl)methane]boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron trifluoride methyl sulfide complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Azaspiro[2.4]heptane hydrochloride](/img/structure/B1376907.png)

![7-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1376912.png)

![4-Bromo-2-(tert-butyl)-7-(dimethoxymethyl)-6-iodooxazolo[4,5-C]pyridine](/img/structure/B1376917.png)

![Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1376918.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1376923.png)